molecular formula C21H22N2O4 B11007570 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindol-1-one

2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11007570
M. Wt: 366.4 g/mol
InChI Key: YPMJUVLNANVFAQ-UHFFFAOYSA-N
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Description

This compound features a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline moiety connected via a 2-oxoethyl linker to a 2,3-dihydro-1H-isoindol-1-one ring. The dimethoxy groups enhance lipophilicity and metabolic stability, while the isoindolone core may contribute to metal-binding or enzyme inhibition properties.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3H-isoindol-1-one

InChI

InChI=1S/C21H22N2O4/c1-26-18-9-14-7-8-22(12-16(14)10-19(18)27-2)20(24)13-23-11-15-5-3-4-6-17(15)21(23)25/h3-6,9-10H,7-8,11-13H2,1-2H3

InChI Key

YPMJUVLNANVFAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3CC4=CC=CC=C4C3=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thiol-substituted isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into hydrophobic pockets of proteins, disrupting their normal function. Additionally, it may interfere with cellular signaling pathways by modulating receptor activity.

Comparison with Similar Compounds

Structural Features and Substitutions

The table below summarizes key structural differences and similarities among the target compound and its analogs:

Compound Name / ID Core Structure Substituents/Modifications Key Properties/Activities References
Target Compound Dihydroisoquinoline + Isoindolone 6,7-Dimethoxy (dihydroisoquinoline); 2-oxoethyl linker Likely enhanced metabolic stability
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Dihydroisoquinoline Ethyl ester at position 2; 1-methyl Intermediate for medicinal synthesis
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) Dihydroisoquinoline Phenylacetyl group at position 2; 6,7-dimethoxy Known compound with aromatic substitution
2,3-Dihydro-6,7-dihydroxy-1H-isoindol-1-one Isoindolone 6,7-Dihydroxy HIV-1 integrase inhibition (Mg²⁺-dependent)
6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 22245-98-3) Dihydroisoquinoline + Isoindolone 6-Hydroxy High structural similarity (0.93); polar substituent
5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one Dihydroisoquinoline + Isoindolone 3-Methylbenzyl group; dihydroindole-linked oxyethyl chain Potential kinase/modulator activity

Biological Activity

The compound 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindol-1-one is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • CAS Number : [Not specified in search results]

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. For instance, compounds similar to this one have been shown to target specific kinases involved in tumor growth and metastasis .
  • Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. The presence of methoxy groups in the structure may enhance the compound's ability to cross the blood-brain barrier and exert neuroprotective effects against neurodegenerative diseases .
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission and pain pathways. Studies have indicated that isoquinoline structures can interact with sigma receptors, which are implicated in various neurological conditions .

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in cancer models
NeuroprotectionProtection against oxidative stress in neuronal cells
Receptor InteractionModulation of sigma receptors

Case Study 1: Anticancer Properties

A study involving the administration of isoquinoline derivatives demonstrated a significant reduction in tumor size in BALB/c mice bearing mammary adenocarcinoma. The compound was injected intravenously, leading to measurable tumor uptake and reduced cell proliferation rates compared to control groups .

Case Study 2: Neuroprotective Effects

In vitro experiments showed that the compound protected neuronal cells from apoptosis induced by oxidative stress. The mechanism involved modulation of apoptotic pathways, suggesting potential for treating neurodegenerative diseases such as Alzheimer's .

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